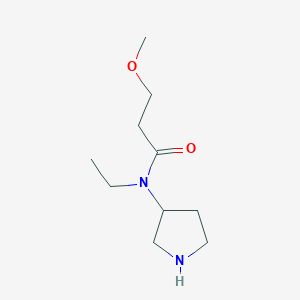

n-Ethyl-3-methoxy-N-(pyrrolidin-3-yl)propanamide

Description

n-Ethyl-3-methoxy-N-(pyrrolidin-3-yl)propanamide is a synthetic small molecule featuring a propanamide backbone substituted with an ethyl group, a methoxy group, and a pyrrolidin-3-yl amine. Pyrrolidin-3-yl derivatives are known for their role as beta-secretase (BACE1) inhibitors, which are critical in Alzheimer’s disease treatment by reducing amyloid-beta peptide formation . The compound’s amide and pyrrolidine moieties likely enhance binding affinity to enzymatic targets, while the methoxy group may modulate lipophilicity and metabolic stability.

Properties

Molecular Formula |

C10H20N2O2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

N-ethyl-3-methoxy-N-pyrrolidin-3-ylpropanamide |

InChI |

InChI=1S/C10H20N2O2/c1-3-12(9-4-6-11-8-9)10(13)5-7-14-2/h9,11H,3-8H2,1-2H3 |

InChI Key |

FPHNQXVXQXGTGF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1CCNC1)C(=O)CCOC |

Origin of Product |

United States |

Preparation Methods

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acid chloride formation | Thionyl chloride, dry solvent (e.g., DCM) | 0 °C to room temp | 1-2 hours | ~90 | Anhydrous conditions critical |

| Amide coupling | Pyrrolidin-3-ylamine, triethylamine | 0 °C to room temp | 3-6 hours | 80-95 | Slow addition recommended |

| Methoxy group methylation | Methyl iodide, base (e.g., K2CO3) | Room temp | 12-24 hours | 70-85 | Alternative: start from methoxy acid |

| Purification | Silica gel chromatography | Ambient | — | — | Gradient elution with EtOAc/hexane |

These conditions are optimized to maximize purity and yield while minimizing side reactions such as over-alkylation or hydrolysis.

Analytical Characterization of the Product

Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows characteristic signals for the ethyl group (triplet and quartet), methoxy group (singlet around δ 3.3-3.8 ppm), amide NH, and pyrrolidine ring protons.

- ^13C NMR confirms the carbonyl carbon (~170-175 ppm), methoxy carbon (~55 ppm), and aliphatic carbons.

-

- Molecular ion peak consistent with molecular weight of 200.28 g/mol.

-

- Strong amide carbonyl stretch near 1650 cm^-1.

- N-H stretch and C-O stretch consistent with amide and methoxy groups.

-

- High-performance liquid chromatography (HPLC) or gas chromatography (GC) confirms purity >95% after purification.

These methods confirm the successful synthesis and structural integrity of n-Ethyl-3-methoxy-N-(pyrrolidin-3-yl)propanamide.

Research Discoveries and Applications

- The compound's amide functionality and pyrrolidine ring make it a candidate for biological activity screening, including enzyme inhibition and receptor binding studies.

- Modifications of the methoxy group and alkyl substituents have been explored to optimize pharmacokinetic properties in related analogs.

- The synthetic methods provide a platform for generating analogs with varied substitution patterns for medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions

n-Ethyl-3-methoxy-N-(pyrrolidin-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

n-Ethyl-3-methoxy-N-(pyrrolidin-3-yl)propanamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Ethyl-3-methoxy-N-(pyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

The following analysis compares n-Ethyl-3-methoxy-N-(pyrrolidin-3-yl)propanamide to structurally related propanamide derivatives, focusing on molecular properties, substituent effects, and pharmacological implications.

Structural and Physicochemical Properties

*Inferred data based on structural analysis.

Key Observations:

- Substituent Diversity :

- The triazolo-pyridazine and benzimidazole groups in increase molecular complexity and weight, likely improving target specificity but reducing solubility.

- The tetrazole in serves as a bioisostere for carboxylic acids, enhancing metabolic stability and acidity.

- The indole and pyridine moieties in suggest interactions with neurotransmitter receptors or ion channels.

- Hydrogen Bonding: The target compound’s H-bond capacity (2 donors, 3 acceptors) is moderate compared to (2 donors, 6 acceptors), which may favor membrane permeability over polar interactions.

Limitations and Contradictions

- Data Gaps : Direct pharmacological data for the target compound are absent; inferences rely on structural analogs.

- Contradictory Substituent Effects : While pyrrolidine enhances binding in BACE1 inhibitors , benzimidazole in may shift activity toward kinase targets, underscoring the need for empirical validation.

Biological Activity

n-Ethyl-3-methoxy-N-(pyrrolidin-3-yl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular structure of this compound includes a propanamide backbone with a methoxy group and a pyrrolidine moiety. This configuration suggests potential interactions with various biological targets, which may contribute to its pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N₃O₂ |

| Molecular Weight | 211.25 g/mol |

| Structural Features | Methoxy group, Pyrrolidine |

Analgesic and Anti-inflammatory Properties

Research indicates that compounds with similar structures to this compound may exhibit analgesic and anti-inflammatory effects. Pyrrolidine derivatives have been explored for their pain-relieving properties, suggesting that this compound could be a candidate for further investigation in pain management therapies.

Receptor Interactions

The biological activity of this compound may involve interactions with G protein-coupled receptors (GPCRs). Preliminary studies suggest that compounds with similar structures can act as agonists or antagonists at specific receptors, potentially modulating signaling pathways associated with pain and inflammation .

Case Studies and Research Findings

- Pain Relief Studies : A study investigating the analgesic properties of pyrrolidine derivatives found that certain compounds demonstrated significant pain-relieving effects in animal models. These findings suggest that this compound could possess similar therapeutic potential.

- Anti-inflammatory Activity : In vitro assays have shown that related compounds can inhibit the production of pro-inflammatory cytokines, indicating a potential mechanism for their anti-inflammatory effects. Further studies are needed to elucidate the specific pathways involved .

- Comparative Analysis : A comparative study of various pyrrolidine derivatives highlighted the unique structural features of this compound, particularly its methoxy substitution, which may enhance lipophilicity and receptor binding affinity .

The precise mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, potential mechanisms include:

- Modulation of GPCRs : Interaction with specific GPCRs involved in pain and inflammation signaling.

- Inhibition of Cytokine Production : Reducing the synthesis of inflammatory mediators in immune cells.

Future Directions

Further research is essential to explore the full therapeutic potential of this compound. Suggested areas for future investigation include:

- In vivo Studies : Evaluating the compound's efficacy in animal models for pain relief and anti-inflammatory effects.

- Mechanistic Studies : Detailed investigations into the molecular pathways influenced by this compound.

- Clinical Trials : If preclinical results are promising, advancing to clinical trials to assess safety and efficacy in humans.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for n-Ethyl-3-methoxy-N-(pyrrolidin-3-yl)propanamide, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves coupling pyrrolidin-3-amine derivatives with activated esters (e.g., cyanoacetamides or propionitriles) under controlled conditions. For example, ethanol and piperidine at 0–5°C for 2 hours have been used to synthesize structurally similar pyrrolidine-containing compounds . Optimization of solvent polarity, temperature, and catalyst (e.g., piperidine for base activation) is critical to minimize side reactions like hydrolysis or over-alkylation.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC-MS : To verify molecular weight and detect impurities (e.g., unreacted starting materials).

- NMR (¹H/¹³C) : Confirm substituent positions, particularly the methoxy group at C3 and ethyl linkage to the pyrrolidine nitrogen.

- FT-IR : Validate functional groups (amide C=O stretch ~1650 cm⁻¹, methoxy C-O ~1250 cm⁻¹) .

Q. What safety protocols are essential when handling n-Ethyl-3-methoxy-N-(pyrrolidin-3-yl)propanamide in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, protective eyewear, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis or weighing due to potential inhalation hazards.

- Waste Disposal : Segregate organic waste containing pyrrolidine derivatives and treat with neutralization protocols before disposal .

Q. What are the solubility properties of this compound, and how do they affect experimental design?

- Methodological Answer : The compound is likely polar due to the amide and pyrrolidine groups. Solubility screening in DMSO, ethanol, and aqueous buffers (pH 4–8) is recommended. For biological assays, DMSO stock solutions (10–50 mM) diluted in PBS are typical, but precipitation risks require empirical validation .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for n-Ethyl-3-methoxy-N-(pyrrolidin-3-yl)propanamide synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for key steps like amide bond formation. Tools like Gaussian or ORCA can model steric effects of the pyrrolidine ring and electronic influences of the methoxy group. Pairing this with cheminformatics (e.g., ICReDD’s reaction path search methods) accelerates condition optimization .

Q. What contradictions exist in reported bioactivity data for structurally analogous compounds, and how can they be resolved?

- Methodological Answer : For example, pyrrolidine-amide derivatives show variable receptor binding affinities due to stereochemistry (e.g., R vs. S configurations at pyrrolidine C3). Resolve discrepancies by:

- Chiral HPLC : Separate enantiomers and test individually.

- Molecular Docking : Compare binding poses of each enantiomer with target proteins (e.g., GPCRs) .

Q. How does the methoxy group influence metabolic stability in preclinical studies?

- Methodological Answer : The 3-methoxy group may reduce oxidative metabolism (e.g., CYP450-mediated demethylation). Validate via:

- In vitro Microsomal Assays : Compare half-life with/without methoxy substitution.

- LC-MS/MS Metabolite ID : Track demethylated or conjugated metabolites in hepatocyte incubations .

Q. What strategies mitigate scalability challenges in multi-step syntheses of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.